3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957556
InChI: InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H
SMILES:
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

CAS No.:

Cat. No.: VC15957556

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride -

Specification

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
IUPAC Name 3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride
Standard InChI InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H
Standard InChI Key PNZUXFUVOWYISB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1N=CC=C2)CCl.Cl

Introduction

Chemical Identity and Structural Features

Basic Chemical Descriptors

3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is characterized by the following identifiers:

PropertyValueSource
CAS Number1638771-61-5
Molecular FormulaC9H10Cl2N2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2
Molecular Weight217.09 g/mol
IUPAC Name3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

The compound features a pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The chloromethyl group at position 3 and the methyl group at position 1 are critical for its reactivity and interactions with biological targets .

Structural Isomerism and Analogues

A structural isomer, 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS: 1638763-69-5), shares the same molecular formula but differs in the chloromethyl group’s position . Comparative studies suggest that positional isomerism significantly affects biological activity. For instance, substituents at position 3 in pyrrolopyridines often enhance kinase inhibition , whereas position 5 modifications influence elastase binding .

Synthesis and Manufacturing

Optimization Challenges

Synthetic yields depend on reaction conditions. For example, microwave-assisted amidation at 150–160°C improves coupling efficiency in related pyrrolopyridines . Purification via column chromatography (e.g., n-hexane/EtOAc gradients) is often required to isolate the target compound .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data are available for this compound. Key parameters include:

PropertyValueNotes
Melting PointNot reportedLikely >200°C (analogues)
SolubilitySoluble in polar solvents (DMF, DMSO)Inferred from structural analogues
StabilityHygroscopicRequires anhydrous storage

The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles like amines and thiols .

Recent Research Developments

Patent Activity

  • US20090233955A1: Discloses pyrrolo[2,3-b]pyridines as kinase inhibitors, emphasizing substitutions at positions 1 and 3 .

  • US20090233956A1: Covers analogues with cycloalkylamino groups for inflammatory diseases .

Computational Insights

WaterMap analysis of JAK3-bound pyrrolopyridines predicts that hydrophobic substituents at position 3 improve binding affinity by displacing high-energy water molecules .

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